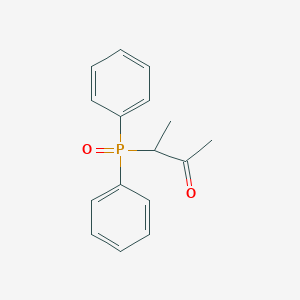
3-(Diphenylphosphoryl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diphenylphosphoryl)butan-2-one is an organic compound characterized by the presence of a phosphoryl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylphosphoryl)butan-2-one can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with a suitable precursor to form the desired product . Another method includes the reductive arylation of electron-deficient olefins using titanium trichloride and N,N-dimethylformamide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Diphenylphosphoryl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted butanones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Diphenylphosphoryl)butan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and as an extractant for actinides and lanthanides
Mechanism of Action
The mechanism of action of 3-(Diphenylphosphoryl)butan-2-one involves its interaction with molecular targets through its phosphoryl group. This interaction can lead to the formation of stable complexes with metal ions, influencing various biochemical pathways. The compound’s ability to form such complexes makes it useful in extraction processes and as a catalyst in organic reactions .
Comparison with Similar Compounds
Similar Compounds
Butan-2-one: A simpler ketone without the phosphoryl group.
Diphenylphosphine oxide: Lacks the butanone backbone but contains the phosphoryl group.
Uniqueness
3-(Diphenylphosphoryl)butan-2-one is unique due to the combination of the butanone backbone and the diphenylphosphoryl group. This combination imparts distinct chemical properties, making it versatile for various applications in synthesis, extraction, and catalysis .
Properties
CAS No. |
71893-27-1 |
|---|---|
Molecular Formula |
C16H17O2P |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
3-diphenylphosphorylbutan-2-one |
InChI |
InChI=1S/C16H17O2P/c1-13(17)14(2)19(18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14H,1-2H3 |
InChI Key |
HYJPOBPSILDXIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



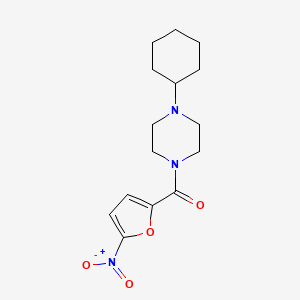
![1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine](/img/structure/B14476005.png)
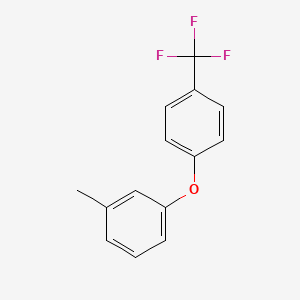
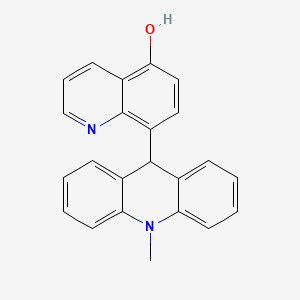


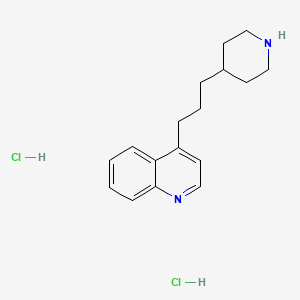
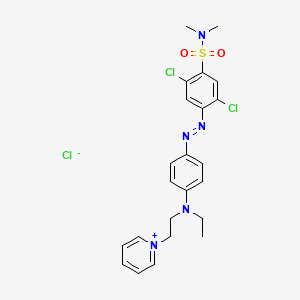
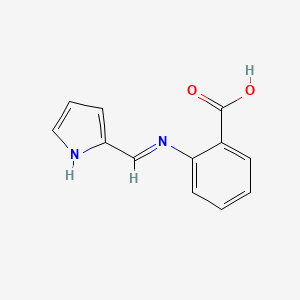

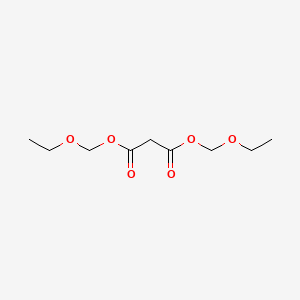
![Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate](/img/structure/B14476068.png)
![2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-tetradecyloxirane](/img/structure/B14476070.png)
